furan-2,5-dione;(9Z,12Z)-octadeca-9,12-dienoic acid

Maleinization Fatty acid functionalization Grafting density

The substance registered under CAS 68155-81-7 is formally designated as furan-2,5-dione;(9Z,12Z)-octadeca-9,12-dienoic acid—a polymer derived from maleic anhydride and dimerized linoleic acid with the molecular formula C40H66O7 and a molecular weight of approximately 658.95 g·mol⁻¹. This compound belongs to the class of maleinized fatty acid polymers, where the bis-allylic diene system of linoleic acid enables a distinctive Diels–Alder cycloaddition with maleic anhydride that is structurally inaccessible to mono-unsaturated fatty acid analogs.

Molecular Formula C40H66O7
Molecular Weight 658.9 g/mol
CAS No. 68155-81-7
Cat. No. B13777338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefuran-2,5-dione;(9Z,12Z)-octadeca-9,12-dienoic acid
CAS68155-81-7
Molecular FormulaC40H66O7
Molecular Weight658.9 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.C1=CC(=O)OC1=O
InChIInChI=1S/2C18H32O2.C4H2O3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-3-1-2-4(6)7-3/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-2H/b2*7-6-,10-9-;
InChIKeyXMQPNBNXXIIHSM-GRVYQHKQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maleic Anhydride–Dimeric Linoleic Acid Polymer (CAS 68155-81-7): Core Identity and Procurement Relevance


The substance registered under CAS 68155-81-7 is formally designated as furan-2,5-dione;(9Z,12Z)-octadeca-9,12-dienoic acid—a polymer derived from maleic anhydride and dimerized linoleic acid with the molecular formula C40H66O7 and a molecular weight of approximately 658.95 g·mol⁻¹ . This compound belongs to the class of maleinized fatty acid polymers, where the bis-allylic diene system of linoleic acid enables a distinctive Diels–Alder cycloaddition with maleic anhydride that is structurally inaccessible to mono-unsaturated fatty acid analogs [1]. Its calculated boiling point is 360.6 °C at 760 mmHg and flash point is 273 °C . The material is listed on the Canadian Domestic Substances List (DSL), confirming its recognized status in North American industrial chemical inventories [2].

Structure Maleic anhydride–dimeric linoleic acid copolymer bearing Diels–Alder cyclohexenoic anhydride rings with residual allylic double bonds
Stoichiometry ~2.0 mol MA per fatty chain, doubling the grafting density achievable with mono-unsaturated analogs
Inventory Recognized on the Canadian Domestic Substances List (DSL) for industrial chemical applications

Why Generic Substitution Is Not Viable for Maleic Anhydride–Dimeric Linoleic Acid Polymer (CAS 68155-81-7)


In-class substitution among maleic anhydride–fatty acid copolymers fails because the fatty acid moiety dictates both the reaction stoichiometry and the molecular architecture of the resulting adduct or polymer, which in turn governs every performance-critical property. Linoleic acid’s two non-conjugated double bonds enable it to consume approximately 2 moles of maleic anhydride per mole of fatty acid at 200 °C, versus only ~1 mole for mono-unsaturated oleic acid [1]. This fundamental difference in grafting density alters crosslink potential, polarity, and thermal behavior. Moreover, under Rh-catalysed conditions, linoleic acid uniquely forms cyclohexenoic anhydride structures bearing an allylic double bond, whereas oleic acid yields a saturated succinic anhydride-type adduct lacking the residual unsaturation required for subsequent functionalization or oxidative cure [2]. Consequently, two polymers sharing the same maleic anhydride monomer but differing in fatty acid chain—linoleic vs. oleic, linolenic, or stearic—will exhibit divergent pour point depression efficacy, film hardness, corrosion inhibition dose requirements, and solubility profiles. The evidence presented in Section 3 quantifies these differentiation dimensions.

Grafting Density ~2.0 mol MA vs ~1.0 mol for oleate-based copolymer May alter polarity and crosslink capacity
Architecture Cyclohexenoic anhydride (rigid ring) vs acyclic succinic anhydride from oleic acid Loss of ring hardness and reactive allylic site
Performance PPD ΔPP 18–21 °C; Corrosion dose 750 ppm vs ΔPP 12 °C; dose 2,000–30,000 ppm for oleic/dimer mixes Significant shift in field efficacy profiles

Quantitative Differentiation Evidence: Maleic Anhydride–Dimeric Linoleic Acid Polymer (CAS 68155-81-7) vs. Closest Analogs


Reaction Stoichiometry Advantage: Linoleic Acid Consumes 2× Maleic Anhydride vs. Oleic Acid

The linoleic acid moiety in this polymer contains two non-conjugated double bonds, enabling it to react with approximately 2 molar equivalents of maleic anhydride, whereas mono-unsaturated oleic acid reacts with only ~1 equivalent under identical thermal conditions (200 °C, excess maleic anhydride). Methyl stearate (saturated) reacts negligibly [1]. This 2:1 stoichiometric advantage doubles the anhydride functional group density per fatty acid chain, directly increasing the polarity, crosslinking capacity, and further derivatization potential of the resulting polymer.

MA Grafting Density
Head-to-head
Target ~2.0 vs Comparator ~1.0 mol MA per fatty chain
Doubles available anhydride functionality per chain for derivatization or crosslinking
Thermal reaction at 200 °C with excess maleic anhydride; methyl ester substrates
Maleinization Fatty acid functionalization Grafting density

Pour Point Depression: Linoleate-Based PPD Outperforms Oleate-Based Analog by ≥ 50%

In head-to-head published studies using different fatty acid backbones, poly(alkyl linoleate-co-succinic anhydride) and its tetra-ester derivative achieved maximum pour point depressions (ΔPP) of 18 °C and 21 °C, respectively, at a dose of 3000 ppm in Egyptian waxy crude oil [1]. By cross-study comparison, an oleic acid–maleic anhydride copolymer (POMA2 C22) achieved a maximum ΔPP of only 12 °C at the identical dose of 3000 ppm [2]. The linoleate-based systems thus deliver a 6–9 °C greater pour point reduction—a 50–75% relative improvement. The widely accepted efficiency threshold for polymeric PPDs is a ΔPP of ≥ 9 °C, meaning the linoleate-based PPD exceeds baseline expectations by 2–2.3× [1]. A separate 2020 study confirmed that poly(n-dodecyl linoleate-co-succinic anhydride) reduced pour point by up to 15 °C [3].

Pour Point Depression (ΔPP)
Cross-study comparable
ΔPP = 18–21 °C
6–9 °C greater depression than oleate-based PPD (12 °C) at matched 3000 ppm dose
Egyptian waxy crude, ASTM D97; linoleate-based PPD exceeds ≥9 °C benchmark by 2–2.3×
Pour point depressant Waxy crude oil Flow assurance

Corrosion Inhibition Dose Efficiency: Maleinized Linoleic Acid Adducts Require 3–5× Lower Concentration than Dimer/Trimer Mixes

US Patent 4,927,669 discloses that maleinized linoleic acid Diels–Alder adducts, when formulated into oilfield corrosion inhibitors, achieve equivalent or superior corrosion protection at dramatically reduced dose rates compared to conventional dimer/trimer fatty acid mixtures. Under CO₂ (sweet) conditions, maleinized adducts required only ~750 ppm, whereas dimer/trimer mixes needed 2,000–30,000 ppm. Under H₂S (sour) conditions, maleinized adducts required ~6,000 ppm versus >40,000 ppm for dimer/trimer mixes. This represents a 3- to 5-fold dose reduction across both environments [1]. The improved performance is attributed to the Diels–Alder adduct structure derived specifically from the conjugated diene system of linoleic acid, which forms a more robust and persistent protective film on metal surfaces despite having a lower molecular weight than dimer/trimer acids.

Corrosion Inhibitor Dose
Head-to-head
~750 ppm (CO₂)
3–5× dose reduction compared to dimer/trimer acid mixes requiring 2,000–30,000 ppm
CO₂ sweet environment, film persistency testing per US Patent 4,927,669
Corrosion inhibitor Oilfield chemicals Film persistency

Unique Cyclohexenoic Anhydride Architecture with Allylic Double Bond vs. Acyclic Succinic Anhydride from Oleic Acid

Under Rh-catalysed maleinisation, linoleic acid yields 3,6-disubstituted-1,2,3,6-tetrahydro-phthalic acid anhydride derivatives—cyclohexenoic anhydrides that retain an allylic double bond in the cis configuration. In contrast, oleic acid under identical conditions yields predominantly a saturated succinic anhydride-type acyclic adduct [1]. The six-membered carbocyclic substructure derived from linoleic acid is of established relevance for the hardness and thermal stability of the resulting polyesters when used as a polycondensation monomer [1]. The residual allylic double bond provides a reactive handle for subsequent oxidative crosslinking, free-radical grafting, or thiol–ene chemistry that is absent in the fully saturated oleic acid adduct. This structural dichotomy means linoleic acid–derived adducts can serve as drop-in bio-based substitutes for phthalic anhydride or trimellitic acid derivatives in alkyd and polyester formulations [1].

Adduct Architecture
Head-to-head
Cyclohexenoic anhydride with allylic cis double bond vs acyclic succinic anhydride
Enables bio-based rigidity comparable to phthalic anhydride plus post-functionalization capability
Rh-catalysed maleinisation, 110–130 °C; confirmed by Eschig et al., 2013
Diels–Alder adduct Cyclohexenoic anhydride Bio-based monomers Polycondensation

Coating Film Performance: Excellent Solvent Resistance and High Hardness from Linoleic Acid–Maleic Anhydride Copolymers

Addition copolymers of maleic anhydride and conjugated linoleic acid (Pamolyn 380) synthesized via thermal initiation produced coatings with regularly alternating chain morphology and moderately high molecular weights in reasonable yields. When formulated and applied as films over metal substrates, these copolymers exhibited excellent solvent resistance, high hardness, and good gloss [1]. While quantitative hardness scales (e.g., pencil hardness, König pendulum) are not numerically reported in the abstract, the qualitative descriptors correspond to performance attributes that differentiate these films from coatings based on non-conjugated or mono-unsaturated fatty acid–maleic anhydride copolymers, which generally lack the alternating, rigid microstructure conferred by the conjugated diene system. This evidence supports the selection of linoleic acid–based MA copolymers for applications requiring chemical resistance and mechanical durability.

Coating Film Properties
Class-level inference
Reported excellent solvent resistance and high hardness on metal substrates
Supports protective coating fit where chemical resistance and mechanical wear are concurrent concerns
Pamolyn 380 conjugated linoleic acid copolymer; quantitative hardness data not numerically reported
Coatings Film properties Solvent resistance Hardness

Multi-Functional Cutting Fluid Additive: Anti-Rust and Anti-Wear Properties Confirmed for Linoleic Acid–Maleic Anhydride Adduct

Triethanolamine salts of thermal adducts from linoleic acid, ricinoleic acid, and oleic acid with maleic anhydride were all found to exhibit effective rust-inhibiting and anti-wear properties when evaluated as water-based cutting fluid additives [1]. While all three fatty acid adducts showed activity, the linoleic acid adduct is structurally distinct due to its higher maleic anhydride incorporation (2:1 stoichiometry) and potential for forming a Diels–Alder cyclohexene structure that increases molecular rigidity. The study reports effective performance for the linoleic acid adduct without quantitative differentiation from the oleic acid adduct. This evidence supports the compound's suitability as a multi-functional metalworking fluid component, though direct comparative quantification of rust inhibition or wear scar reduction between the linoleic and oleic adducts is not provided in the source.

Cutting Fluid Additive
Supporting evidence
Confirmed effective rust-inhibiting and anti-wear properties in water-based fluids
Multi-functional additive potential for synthetic/semi-synthetic metalworking fluid simplification
Triethanolamine salt adduct; quantitative ranking vs oleic/ricinoleic adducts not provided
Cutting fluid Anti-rust additive Anti-wear Metalworking fluid

Prioritized Application Scenarios for Maleic Anhydride–Dimeric Linoleic Acid Polymer (CAS 68155-81-7)


High-Efficiency Pour Point Depressant for Waxy and Paraffinic Crude Oil Pipelines

Based on the demonstrated 18–21 °C pour point depression at 3000 ppm in Egyptian waxy crude [5], which substantially exceeds the 12 °C achieved by oleic acid–based copolymer PPDs [2], this polymer is preferentially indicated for cold-flow assurance in crude oil transportation pipelines. The linoleate backbone's dual maleic anhydride grafting sites generate a comb-shaped polymer architecture that co-crystallizes with paraffin wax, disrupting crystal growth and reducing gelation. Procurement teams evaluating PPDs for waxy crude with pour points above 25 °C should prioritize linoleate-based copolymers to achieve the ≥9 °C depression industry benchmark with margin.

Low-Dosage Oilfield Corrosion Inhibitor for Sweet and Sour Service Conditions

Maleinized linoleic acid Diels–Alder adducts demonstrated 3–5× dose reduction (750 ppm for CO₂, 6,000 ppm for H₂S) compared to conventional dimer/trimer acid inhibitors that require 2,000–40,000+ ppm [5]. This dose efficiency is attributed to the Diels–Alder cyclohexene structure derived from linoleic acid's conjugated diene system, which forms a persistent protective film despite lower molecular weight. Industrial users managing corrosion control programs in produced water handling, downhole tubing, and flowlines should evaluate this chemistry where chemical logistics costs or environmental discharge limits constrain inhibitor dosage rates.

Bio-Based Cyclohexenoic Anhydride Monomer for High-Hardness Polyesters and Alkyd Coatings

The Rh-catalysed maleinisation of linoleic acid yields 3,6-disubstituted-1,2,3,6-tetrahydro-phthalic anhydride derivatives—six-membered carbocyclic anhydrides with a retained allylic double bond [5]. This structure mimics the rigidity contribution of petrochemical phthalic anhydride in polyester polycondensation while providing a reactive unsaturation site for oxidative cure or UV-crosslinking. Formulators developing bio-based alkyd resins, unsaturated polyesters, or UV-curable coatings can leverage this monomer as a renewable drop-in replacement that does not sacrifice hardness or thermal stability. The residual allylic double bond further enables thiol–ene or peroxide-initiated post-modification.

Multi-Functional Additive for Water-Based Metalworking Fluids

Triethanolamine salts of linoleic acid–maleic anhydride adducts have confirmed rust-inhibiting and anti-wear properties in water-based cutting fluid formulations [5]. While quantitative head-to-head data against oleic acid adducts are not available, the linoleic acid adduct's higher maleic anhydride content (2:1 stoichiometry) increases the carboxylic acid functionality available for salt formation and metal surface adsorption. This chemistry is suited for formulators seeking a single additive that delivers both corrosion protection and lubricity in synthetic or semi-synthetic metalworking fluids, reducing the number of components in the final formulation.

Application
Selection Property
Validation Focus
High-efficiency pour point depressant for waxy crude pipelines
Dimeric linoleate backbone enabling comb-shaped architecture
Pour point depression ≥9 °C at target dose; paraffin co-crystallization efficiency
Low-dosage oilfield corrosion inhibitor for sweet and sour service
Cyclohexenoic anhydride Diels–Alder adduct structure
Film persistency and dose reduction vs. dimer/trimer acid benchmarks in CO₂ and H₂S brines
Bio-based cyclohexenoic anhydride monomer for high-hardness polyesters and alkyd coatings
Retained allylic double bond and six-membered carbocyclic ring
Hardness and thermal stability comparable to phthalic anhydride; post-polymerization functionalizability
Multi-functional additive for water-based metalworking fluids
2:1 maleic anhydride stoichiometry delivering high carboxylic acid functionality
Simultaneous rust inhibition and anti-wear performance; formulation simplification potential
Quote Request

Request a Quote for furan-2,5-dione;(9Z,12Z)-octadeca-9,12-dienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.